molecular formula C10H10FN B13679739 4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

Cat. No.: B13679739
M. Wt: 163.19 g/mol
InChI Key: WWTDLQJOIGWDQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of fluorinated starting materials and cyclopropanation reactions to introduce the cyclopropane ring into the quinoline structure . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets the required specifications for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of fluorine-substituted analogs .

Scientific Research Applications

4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and cyclopropane ring contribute to its unique reactivity and binding properties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .

Biological Activity

4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a bicyclic compound that features a cyclopropane ring fused to a quinoline structure. The presence of the fluorine atom at the 4-position not only alters its chemical properties but also enhances its potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10_{10}H10_{10}FN
  • Molar Mass : Approximately 145.2 g/mol

The unique structural characteristics imparted by the fluorine atom are believed to influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : The compound has been linked to the inhibition of tumor cell proliferation and modulation of specific molecular targets involved in cancer progression.

The biological activity of this compound is primarily associated with its ability to interact with key proteins and enzymes in biological systems. The electronegativity of the fluorine atom may enhance electrostatic interactions with these targets, potentially increasing binding affinity compared to non-fluorinated analogs.

Study 1: Antitumor Activity

A study investigated the antitumor effects of various quinoline derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited significant potency against cancer cell lines such as H460 and HT-29. For example, a derivative showed an IC50_{50} value of 0.14 μM against H460 cells, demonstrating its potential as a multitarget tyrosine kinase inhibitor .

Study 2: Antimicrobial Efficacy

Another research effort focused on the synthesis and screening of substituted quinoline derivatives for antimicrobial activity. Compounds similar to this compound were tested against mycobacterial species. Notably, some compounds showed higher activity against Mycobacterium tuberculosis than standard treatments like isoniazid .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
4-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinolineChlorine instead of fluorineDifferent reactivity profile
4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinolineBromine substitutionEnhanced reactivity
4-Iodo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinolineIodine substitutionIncreased lipophilicity

The table above highlights how variations in halogen substitution can influence both the chemical properties and biological activities of related compounds.

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

4-fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline

InChI

InChI=1S/C10H10FN/c11-9-3-1-2-7-8-4-6(8)5-12-10(7)9/h1-3,6,8,12H,4-5H2

InChI Key

WWTDLQJOIGWDQJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3=C(C(=CC=C3)F)NC2

Origin of Product

United States

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